9-Chloro-1,2,3,4-tetrafluoroacridine
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Overview
Description
9-Chloro-1,2,3,4-tetrafluoroacridine is a heterocyclic aromatic compound with the molecular formula C₁₃H₄ClF₄N . It is a derivative of acridine, a structure known for its applications in various fields such as chemistry, biology, and medicine . This compound is characterized by the presence of chlorine and fluorine atoms, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 9-chloroacridine with tetrafluorobenzene under specific conditions . The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete fluorination .
Industrial Production Methods
Industrial production of 9-Chloro-1,2,3,4-tetrafluoroacridine follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain the reaction conditions and improve yield . The compound is then purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
9-Chloro-1,2,3,4-tetrafluoroacridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted acridine derivatives, which have applications in different fields .
Scientific Research Applications
9-Chloro-1,2,3,4-tetrafluoroacridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 9-Chloro-1,2,3,4-tetrafluoroacridine involves its interaction with DNA. The compound intercalates into the DNA structure, disrupting the normal function of DNA and affecting processes such as replication and transcription . This interaction is primarily responsible for its biological effects, including its potential anticancer activity .
Comparison with Similar Compounds
Similar Compounds
9-Chloroacridine: Lacks the fluorine atoms, resulting in different chemical properties.
1,2,3,4-Tetrafluoroacridine: Does not have the chlorine atom, leading to variations in reactivity.
Uniqueness
The combination of these atoms in the acridine core makes it a valuable compound for various scientific and industrial purposes .
Properties
CAS No. |
14186-65-3 |
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Molecular Formula |
C13H4ClF4N |
Molecular Weight |
285.62 g/mol |
IUPAC Name |
9-chloro-1,2,3,4-tetrafluoroacridine |
InChI |
InChI=1S/C13H4ClF4N/c14-8-5-3-1-2-4-6(5)19-13-7(8)9(15)10(16)11(17)12(13)18/h1-4H |
InChI Key |
LPAQGQIHSVMHJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C(=C(C(=C(C3=N2)F)F)F)F)Cl |
Origin of Product |
United States |
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